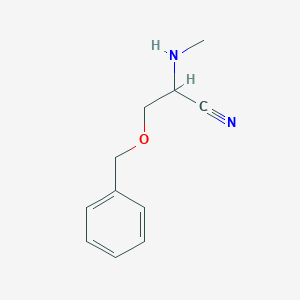

3-Benzyloxy-2-methylamino-propionitrile

Description

3-Benzyloxy-2-methylamino-propionitrile is a nitrile-containing organic compound characterized by a benzyloxy group (-OCH₂C₆H₅) at position 3, a methylamino group (-NHCH₃) at position 2, and a propionitrile backbone. The benzyloxy and methylamino substituents confer unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-(methylamino)-3-phenylmethoxypropanenitrile |

InChI |

InChI=1S/C11H14N2O/c1-13-11(7-12)9-14-8-10-5-3-2-4-6-10/h2-6,11,13H,8-9H2,1H3 |

InChI Key |

DEFSKNADGAONFX-UHFFFAOYSA-N |

Canonical SMILES |

CNC(COCC1=CC=CC=C1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(3-Benzoylphenyl)propionitrile (CAS 42872-30-0)

Structural Features :

- Benzoyl group (-COC₆H₅) at position 3.

- Propionitrile chain.

- Molecular formula: C₁₆H₁₃NO; Molecular weight: 235.28 g/mol .

Key Differences :

Substituent Effects: The benzoyl group in 2-(3-Benzoylphenyl)propionitrile is electron-withdrawing, enhancing electrophilic reactivity compared to the electron-donating benzyloxy group in 3-Benzyloxy-2-methylamino-propionitrile.

Synthetic Applications: 2-(3-Benzoylphenyl)propionitrile is utilized in fine chemicals and pharmaceutical intermediates, particularly in ketone-based syntheses . this compound’s amine functionality may favor nucleophilic substitution reactions, enabling access to secondary amines or heterocycles.

Data Table 1: Physical and Chemical Properties

| Property | This compound | 2-(3-Benzoylphenyl)propionitrile |

|---|---|---|

| Molecular Formula | C₁₁H₁₃N₂O | C₁₆H₁₃NO |

| Molecular Weight (g/mol) | 193.23 | 235.28 |

| Key Functional Groups | Benzyloxy, Methylamino, Nitrile | Benzoyl, Nitrile |

| Solubility (Predicted) | Moderate in polar aprotic solvents | Low in water, high in DMSO |

3-[Benzyl-(1,5-dimethyl-1H-pyrazol-3-ylmethyl)-amino]-propionitrile

Structural Features :

Key Differences :

Heterocyclic Influence: The pyrazole ring introduces aromatic heterocyclic character, enhancing π-π stacking interactions in biological systems, unlike the target compound’s simpler benzyloxy group. The absence of a methylamino group reduces hydrogen-bonding capacity compared to this compound.

Synthetic Pathways :

Methyl 3-Arylamino-2-Benzoylaminobut-2-enoate Derivatives

Structural Features :

- Benzoylamino and aryl groups on a β-keto ester backbone ().

Reactivity Comparison :

- These compounds undergo cyclization with polyphosphoric acid (PPA) to form oxazoloquinolines or imidazolecarboxylates .

- This compound’s nitrile group may participate in Strecker or Ugi reactions, diverging from the ester/amide reactivity of β-keto esters.

Research Findings and Implications

- Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., benzoyl) accelerate electrophilic aromatic substitution, while electron-donating groups (e.g., benzyloxy) favor nucleophilic pathways . Methylamino groups enhance solubility in aqueous media via protonation, critical for bioavailability in drug design.

- Pharmacological Potential: Benzoyl-containing analogs are prevalent in nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting 2-(3-Benzoylphenyl)propionitrile’s utility in anti-inflammatory intermediates . The target compound’s amine and ether groups may position it as a precursor for CNS-active molecules or protease inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.